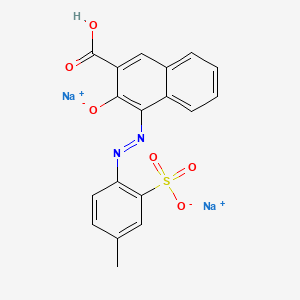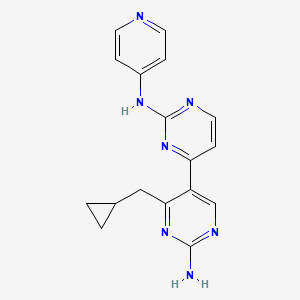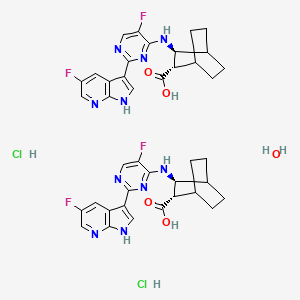
Varoglutamstat
Descripción general
Descripción
PQ-912: es un inhibidor de molécula pequeña de glutaminil ciclasa (QC) glutaminil-péptido ciclotransferasa (QPCT) . Esta metaloenzima juega un papel crucial en los cerebros de pacientes con enfermedad de Alzheimer (EA). QC genera piroglutámico Aβ (pGlu-Aβ) , una forma modificada y patogénica del péptido beta amiloide (Aβ). Al catalizar la ciclización de un glutamato expuesto en el N-terminal de Aβ, QC contribuye a la formación de pGlu-Aβ tóxico y altamente propenso a la agregación. Estas especies de pGlu-Aβ son componentes principales de las placas amiloides en pacientes con EA .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Las rutas de síntesis para PQ-912 implican el diseño y la optimización de reacciones químicas para inhibir QC. Si bien los detalles específicos son propiedad, los investigadores han desarrollado métodos para sintetizar este compuesto en el laboratorio.
Métodos de producción industrial: La información sobre los métodos de producción industrial a gran escala para PQ-912 es limitada debido a su estado de investigación. a medida que avanza en el desarrollo clínico, la síntesis a escala industrial puede volverse más relevante.
Análisis De Reacciones Químicas
Tipos de reacciones: PQ-912 inhibe principalmente la actividad enzimática de QC, evitando la ciclización de residuos de glutamato en Aβ. Esta inhibición reduce la formación de pGlu-Aβ.
Reactivos y condiciones comunes: Los reactivos y condiciones exactos utilizados en la síntesis de PQ-912 son propiedad. las propiedades farmacocinéticas y farmacodinámicas del compuesto se han estudiado en ensayos clínicos . La investigación adicional puede revelar detalles adicionales.
Productos principales: El producto principal que resulta de la acción de PQ-912 es la reducción de los niveles de pGlu-Aβ, lo que podría ralentizar la progresión de la patología de la EA.
Aplicaciones Científicas De Investigación
PQ-912 tiene aplicaciones prometedoras en varios campos científicos:
Química: Comprensión de los mecanismos de inhibición enzimática y desarrollo de nuevos inhibidores de QC.
Biología: Investigación del papel de pGlu-Aβ en la patogenia de la EA.
Medicina: Exploración de PQ-912 como un posible agente terapéutico para la EA.
Industria: Desarrollo de inhibidores de QC para uso clínico.
Mecanismo De Acción
PQ-912 ejerce sus efectos al unirse específicamente a QC, inhibiendo su actividad enzimática. Al reducir la producción de pGlu-Aβ, PQ-912 puede mitigar la patología relacionada con la EA.
Comparación Con Compuestos Similares
Si bien PQ-912 es un inhibidor de QC de primera clase, otros compuestos que se dirigen a pGlu-Aβ incluyen inmunoterapias como donanemab y remternetug. La singularidad de PQ-912 radica en su enfoque de molécula pequeña para reducir la generación de pGlu-Aβ .
Propiedades
IUPAC Name |
(5S)-1-(3H-benzimidazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-9-25-15-6-3-13(4-7-15)18-11-20-19(24)23(18)14-5-8-16-17(10-14)22-12-21-16/h3-8,10,12,18H,2,9,11H2,1H3,(H,20,24)(H,21,22)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIKZWOEFZENIX-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CNC(=O)N2C3=CC4=C(C=C3)N=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)[C@H]2CNC(=O)N2C3=CC4=C(C=C3)N=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276021-65-8 | |
| Record name | PQ-912 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276021658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5S)-1-(1H-1,3-benzodiazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VAROGLUTAMSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3DSH8LL4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)

![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)


![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)





